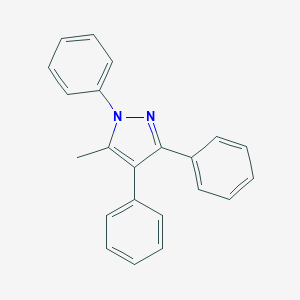![molecular formula C24H16N2O B375289 4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B375289.png)
4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge ID 5917785 is a chemical compound that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cambridge ID 5917785 involves several synthetic routes. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Cambridge ID 5917785 is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to ensure high yield and purity of the compound. Industrial production methods may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cambridge ID 5917785 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an oxidized derivative of Cambridge ID 5917785, while substitution reactions may result in a compound with a different functional group.
Applications De Recherche Scientifique
Cambridge ID 5917785 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: Cambridge ID 5917785 is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cambridge ID 5917785 involves its interaction with specific molecular targets. The compound binds to these targets, triggering a series of biochemical pathways that result in its observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Propriétés
Formule moléculaire |
C24H16N2O |
|---|---|
Poids moléculaire |
348.4g/mol |
Nom IUPAC |
4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one |
InChI |
InChI=1S/C24H16N2O/c27-24-22-20-15-9-3-1-7-13(15)19(14-8-2-4-10-16(14)20)21(22)23-25-17-11-5-6-12-18(17)26(23)24/h1-12,19-22H |
Clé InChI |
YKWULJVVXOGHSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O |
SMILES canonique |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitropyrido[1,2-a]benzimidazole](/img/structure/B375206.png)
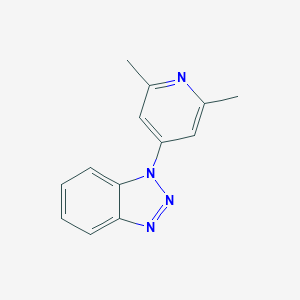
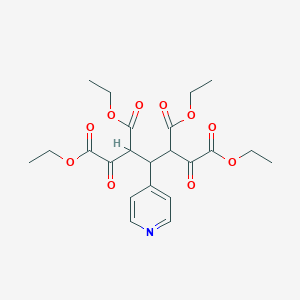
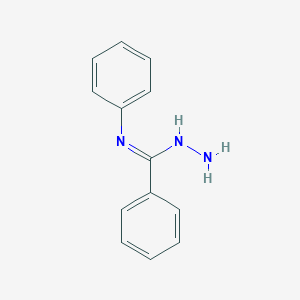
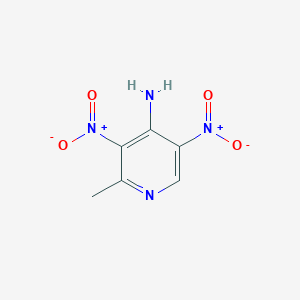
![8,8-Diphenyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B375225.png)
![Trimethyl 5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B375226.png)

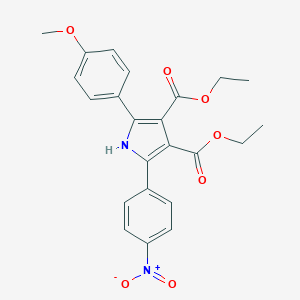
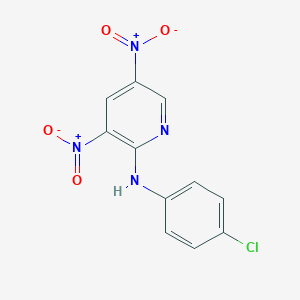
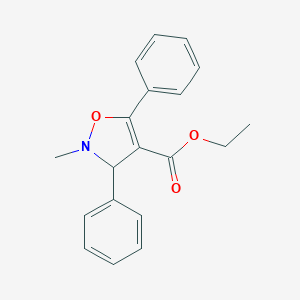
![Methyl 3-benzhydrylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B375235.png)
![3-[(4-Methylphenyl)sulfonyl]-3-azatricyclo[3.2.1.0~2,4~]octane](/img/structure/B375236.png)
